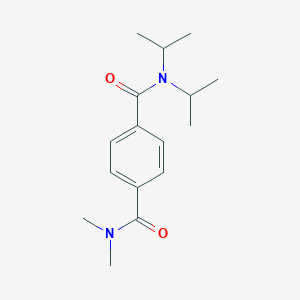
2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide, also known as AG490, is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mecanismo De Acción
2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide exerts its effects by selectively inhibiting the JAK/STAT signaling pathway, which plays a critical role in cell growth, differentiation, and survival. This pathway is frequently dysregulated in cancer and autoimmune diseases, making it an attractive therapeutic target. By blocking this pathway, 2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide can inhibit cancer cell growth and proliferation, as well as reduce inflammation and immune activation.
Biochemical and Physiological Effects:
2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune function. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide is a potent and selective inhibitor of the JAK/STAT signaling pathway, making it a valuable tool for studying the role of this pathway in various diseases. However, the use of 2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide in lab experiments is limited by its potential toxicity and off-target effects. Careful dose optimization and selection of appropriate controls are necessary to ensure the validity of experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide. These include investigating its potential therapeutic applications in specific types of cancer and autoimmune diseases, as well as exploring its effects on other signaling pathways and cellular processes. Additionally, further studies are needed to optimize the dosing and delivery of 2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide to minimize toxicity and off-target effects.
Métodos De Síntesis
2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide can be synthesized through a multistep process involving the condensation of 4-methoxybenzaldehyde with indole-3-acetic acid, followed by the reaction with acryloyl chloride and cyanogen bromide. The final product is obtained through recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and proliferation of cancer cells, including prostate cancer, breast cancer, and leukemia, by blocking the JAK/STAT signaling pathway. 2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide has also been shown to have anti-inflammatory and immunosuppressive effects, making it a potential therapeutic option for autoimmune disorders and inflammatory diseases.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-24-16-8-6-15(7-9-16)22-19(23)13(11-20)10-14-12-21-18-5-3-2-4-17(14)18/h2-10,12,21H,1H3,(H,22,23)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUNMAKZDQTQCV-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CNC3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5782077.png)

![ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5782095.png)
![N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide](/img/structure/B5782101.png)
![5-[(4-chlorobenzyl)oxy]-2-(4-phenoxy-1H-pyrazol-3-yl)phenol](/img/structure/B5782105.png)
![N'-[1-(4-pentylphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5782116.png)

![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5782133.png)
![3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5782137.png)


![10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B5782165.png)
